Reutericyclin

Description

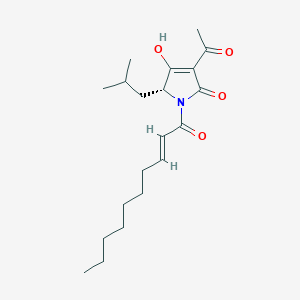

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-3-hydroxy-2-(2-methylpropyl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4/c1-5-6-7-8-9-10-11-12-17(23)21-16(13-14(2)3)19(24)18(15(4)22)20(21)25/h11-12,14,16,24H,5-10,13H2,1-4H3/b12-11+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGSBVNLHSNSDF-LPQFERQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)N1C(C(=C(C1=O)C(=O)C)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)N1[C@@H](C(=C(C1=O)C(=O)C)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303957-69-9 | |

| Record name | Reutericyclin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XSP5EH6PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Reutericyclin: A Technical Guide to its Discovery, Isolation, and Characterization from Lactobacillus reuteri

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reutericyclin is a novel tetramic acid derivative produced by select strains of the probiotic bacterium Lactobacillus reuteri. First identified in strains isolated from sourdough, this unique low-molecular-weight antibiotic exhibits potent antimicrobial activity, primarily against Gram-positive bacteria. Its discovery marked a significant finding, as it was the first of its kind to be chemically characterized from the Lactobacillus genus.[1] this compound functions as a proton ionophore, disrupting the transmembrane proton motive force of susceptible bacteria, leading to a bactericidal effect.[2][3][4] This technical guide provides an in-depth overview of the discovery of this compound, its physicochemical properties, biological activity, and the genetic determinants of its biosynthesis. Furthermore, it details the experimental protocols for the cultivation of L. reuteri, and the subsequent isolation and purification of this promising antimicrobial compound.

Discovery and Physicochemical Properties

The antimicrobial activity of Lactobacillus reuteri LTH2584 was first noted as being distinct from other known inhibitors like bacteriocins, reuterin, or organic acids.[5][6] This led to the targeted isolation of the active compound, which was named this compound.[7] Structural characterization revealed it to be a novel N-acylated tetramic acid.[5][6] this compound is a negatively charged, highly hydrophobic molecule.[5][6][8]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₁NO₄ | [8] |

| Molecular Mass | 349 Da | [5][6][7] |

| Chemical Nature | Negatively charged, highly hydrophobic | [5][6][8] |

| Classification | Tetramic acid derivative | [5][6] |

| Mode of Action | Proton Ionophore | [2][3][8] |

Biological Activity and Antimicrobial Spectrum

This compound demonstrates a broad inhibitory spectrum against Gram-positive bacteria, including notable food spoilage organisms and pathogens.[5][7] Its mode of action is bactericidal, and in some species like Lactobacillus sanfranciscensis, it can trigger cell lysis in a dose-dependent manner.[6][7] Gram-negative bacteria are generally resistant due to the protective outer lipopolysaccharide (LPS) membrane, which acts as a barrier to hydrophobic compounds.[2][8] However, LPS-mutant strains of Escherichia coli have been shown to be susceptible.[5][6][7]

| Target Organism | Minimum Inhibitory Concentration (MIC) (mg/L) | Reference |

| Lactobacillus spp. | 0.05 - 1 | [9] |

| Bacillus subtilis | 0.05 - 1 | [9] |

| Bacillus cereus | 0.05 - 1 | [9] |

| Enterococcus faecalis | 0.05 - 1 | [9] |

| Staphylococcus aureus | 0.05 - 1 | [9] |

| Listeria innocua | 0.05 - 1 | [9] |

| Clostridium difficile | 0.09 - 0.5 | [10] |

Genetic Determinants and Biosynthesis

The biosynthesis of this compound is governed by a specific gene cluster, indicating a complex enzymatic pathway.[1] This cluster was identified through comparative genomics of producing and non-producing L. reuteri strains and is located on a genomic island, suggesting its acquisition via horizontal gene transfer.[1][11][12] The core of this cluster contains genes for a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[1][8][11]

| Gene | Encoded Protein/Domain | Proposed Function in Biosynthesis | Reference |

| rtcN | Non-Ribosomal Peptide Synthetase (NRPS) | Contains condensation, adenylation (likely for D-leucine), and thiolation domains for incorporating the amino acid moiety. | [1][11][13] |

| rtcK | Polyketide Synthase (PKS) | Contains ketosynthase, acyl-carrier protein, and thioesterase domains for the assembly of the polyketide chain. | [1][11][13] |

| rtcA, rtcB, rtcC | PhlA, PhlB, PhlC Homologues | Believed to acetylate the tetramic acid core to form the final this compound molecule. | [1][11][14] |

| rtcT | Major Facilitator Superfamily (MFS) Transporter | Involved in the export of this compound and confers resistance to the producer strain. | [15] |

The proposed pathway involves the RtcN (NRPS) activating and loading D-leucine, which is then acylated.[14] Concurrently, RtcK (PKS) synthesizes a polyketide chain.[14] A Claisen condensation reaction followed by cyclization and offloading, likely catalyzed by the thioesterase domain of RtcK, forms the tetramic acid precursor.[14] Finally, the RtcABC enzyme complex is proposed to acetylate this precursor to yield the active this compound molecule.[14]

Experimental Protocols

Cultivation of Lactobacillus reuteri LTH2584

The production of this compound is highly influenced by culture conditions, particularly the composition of the growth medium.

-

Strain: Lactobacillus reuteri LTH2584 is the reference strain for this compound production.[5][7]

-

Medium: A modified MRS (mMRS) medium is used.[16] For a 2-liter culture, the medium contains:

-

Maltose: 20 g/L

-

Glucose: 10 g/L

-

Fructose: 10 g/L

-

Sodium acetate · 3H₂O: 5 g/L

-

Diammonium citrate: 4 g/L

-

Other standard MRS components.

-

-

Fatty Acid Influence: The supply of fatty acids in the growth medium has a strong effect on this compound production and its distribution between the producer cells and the culture supernatant.[6][7][16]

-

Incubation: Cultures are grown for 16 hours at 37°C.[16]

Isolation and Purification of this compound

This compound can be purified from both the cell pellet and the culture supernatant.[5][6][7] The following protocol is adapted from Gänzle et al. (2000).

-

Harvesting: Centrifuge the 2-liter culture to separate the cells from the supernatant. Wash the cell pellet once with 50 mM phosphate buffer (pH 2.5).[16]

-

Extraction:

-

Chromatography Series:

-

Gel Filtration: Apply the crude extract to a gel filtration column (e.g., Superdex 30) to separate components by size.[7]

-

Reversed-Phase Chromatography: Pool the active fractions and apply them to an RP-C8 column for separation based on hydrophobicity.[5][7]

-

Anion-Exchange Chromatography: Further purify the active fractions on an anion-exchange column (e.g., MonoQ) to separate based on charge.[5][7]

-

Reversed-Phase HPLC: Perform a final purification step using reversed-phase high-pressure liquid chromatography (HPLC) to obtain this compound to homogeneity.[5][6][7]

-

Antimicrobial Activity Assay

A critical dilution assay is commonly used to quantify this compound activity.[1]

-

Indicator Strain: Lactobacillus sanfranciscensis DSM 20451 is used as a this compound-sensitive indicator strain.[1]

-

Procedure:

-

Prepare two-fold serial dilutions of the this compound-containing samples (e.g., purified fractions or culture supernatants) in mMRS medium in a microtiter plate.[1]

-

Inoculate the wells with the indicator strain to a cell count of approximately 10⁷ CFU/ml.[1]

-

Incubate the plate overnight at 37°C.

-

Determine the highest dilution that completely inhibits the growth of the indicator strain.

-

-

Quantification: Activity is often expressed in Arbitrary Units (AU) per milliliter, defined as the reciprocal of the highest dilution showing complete inhibition.

Conclusion

The discovery and characterization of this compound from Lactobacillus reuteri have opened new avenues for the application of this probiotic species beyond its direct effects on gut health. As a well-defined, small-molecule antibiotic with a unique mode of action, this compound holds significant potential.[2] Its production in food matrices like sourdough suggests its utility as a natural biopreservative.[2][8] For drug development professionals, its potent activity against pathogens like Clostridium difficile makes it an attractive lead compound for developing novel therapeutics to combat challenging infections.[10][17] The detailed understanding of its biosynthetic pathway further provides opportunities for metabolic engineering to enhance yields or generate novel analogues with improved properties.

References

- 1. Genetic Determinants of this compound Biosynthesis in Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: biological activity, mode of action, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Characterization of this compound produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. journals.asm.org [journals.asm.org]

- 10. glpbio.com [glpbio.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Genetic determinants of this compound biosynthesis in Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. glpbio.com [glpbio.com]

A Technical Guide to the Mechanism of Action of Reutericyclin as a Proton Ionophore

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reutericyclin is a unique tetramic acid derivative produced by certain strains of Lactobacillus reuteri, notably those isolated from sourdough fermentations.[1][2] It exhibits potent antimicrobial activity, primarily against a broad spectrum of Gram-positive bacteria, while Gram-negative bacteria, yeasts, and fungi are typically resistant.[1][3] This resistance in Gram-negative bacteria is attributed to the protective barrier of their outer membrane.[2][4] The bactericidal or bacteriostatic effect of this compound stems from its function as a proton ionophore, which disrupts the essential proton motive force (PMF) across the bacterial cytoplasmic membrane.[2][5] This guide provides an in-depth technical overview of the molecular mechanism, quantitative activity, and experimental characterization of this compound's action as a proton ionophore.

Chemical Properties and Structure-Activity Relationship

This compound is a negatively charged, highly hydrophobic molecule with the chemical formula C₂₀H₃₁NO₄.[3][4] Structurally, it is an N-acylated tetramic acid.[6] The antimicrobial efficacy of this compound and its analogs is intrinsically linked to their chemical structure, particularly the lipophilicity conferred by the acyl chain at the N1-position.

Key structure-activity relationship (SAR) findings include:

-

N1-Acyl Chain: The presence and length of the hydrophobic acyl chain are crucial for activity. Unsubstituted analogs lacking this chain are inactive.[7] Longer and more lipophilic acyl chains generally correlate with increased antibacterial potency.[7]

-

Polar Substituents: The introduction of polar or charged groups diminishes antimicrobial activity, likely by hindering the molecule's ability to partition into and traverse the hydrophobic lipid bilayer of the cell membrane.[7]

-

Stereochemistry: this compound exists as (R)- and (S)-isoforms. Some studies suggest that the (R)-isoform exhibits a broader spectrum of activity against Gram-positive bacteria compared to the (S)-isoform.[8][9]

The high hydrophobicity of this compound allows it to readily partition into the cytoplasmic membrane, which is a key factor in its potent activity at low micromolar concentrations.[1]

Mechanism of Action: Proton Ionophore Activity

This compound's primary mechanism of action is the dissipation of the transmembrane proton gradient (ΔpH), a critical component of the proton motive force (PMF).[1] Unlike pore-forming antimicrobials such as nisin, this compound does not create large, non-specific channels in the membrane.[1] Instead, it acts as a mobile proton carrier, shuttling protons across the cytoplasmic membrane and thereby short-circuiting the cell's bioenergetic machinery.

The proposed mechanism is as follows:

-

Protonation: In the acidic extracellular environment, the anionic headgroup of this compound becomes protonated.

-

Membrane Diffusion: The now-neutral, lipophilic this compound molecule diffuses across the cytoplasmic membrane into the more alkaline cytoplasm.

-

Deprotonation: Upon entering the cytoplasm, the higher pH causes the this compound molecule to release its proton.

-

Return to Outer Leaflet: The resulting anionic this compound is then driven back across the membrane to the outer leaflet by the negative-inside membrane potential (Δψ), ready to repeat the cycle.

This continuous shuttling of protons collapses the ΔpH, which in turn disrupts essential cellular processes that are dependent on the PMF, including ATP synthesis, nutrient transport, and flagellar motion.[10] The dissipation of ΔpH can also lead to a compensatory increase in the membrane potential (Δψ) as the cell attempts to maintain the overall PMF.[11] Ultimately, the collapse of the proton gradient leads to the inhibition of macromolecular synthesis and cell death.[7]

Visualizing the Proton Ionophore Mechanism

The following diagram illustrates the proposed mechanism of this compound as a proton shuttle across the bacterial cytoplasmic membrane.

Caption: this compound (R) acts as a proton shuttle, dissipating the ΔpH.

Quantitative Antimicrobial Activity

This compound is highly active against a range of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) often in the sub-micromolar to low micromolar range. Its activity is enhanced at lower pH.[8]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Bacillus subtilis | ATCC 23857 | >32 | >91.6 | [9] |

| Clostridium difficile | BAA 1803 | 0.09 - 0.5 | 0.26 - 1.43 | [9] |

| Enterococcus faecalis | ATCC 33186 | 16 | 45.8 | [9] |

| Lactobacillus sanfranciscensis | LTH2581 | 0.1 - 1.0 | 0.29 - 2.86 | [1] |

| Staphylococcus aureus | Newman | 1 - 2 | 2.86 - 5.72 | [7] |

| Staphylococcus aureus (MRSA) | N315 | 2 | 5.72 | [7] |

| Staphylococcus epidermidis | (Clinical Isolate) | Active | - | [8] |

| Streptococcus pyogenes | ATCC 700294 | 8 | 22.9 | [9] |

| Streptococcus pneumoniae | (Clinical Isolate) | 8 | 22.9 | [7] |

Note: MIC values can vary based on the specific strain, growth medium, and experimental conditions.

Experimental Protocols for Characterization

The proton ionophore activity of this compound can be experimentally verified by measuring its effects on the two components of the proton motive force: the transmembrane potential (Δψ) and the transmembrane pH gradient (ΔpH).

Measurement of Transmembrane Potential (Δψ) using DiSC₃(5)

The voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is a cationic fluorescent probe that accumulates in polarized bacterial cells, leading to self-quenching of its fluorescence.[5] Dissipation of the Δψ results in the release of the dye and a subsequent increase in fluorescence. Conversely, dissipation of the ΔpH (by a protonophore like this compound) can cause hyperpolarization (an increase in Δψ), leading to further quenching of the dye's fluorescence.[11]

Protocol:

-

Cell Preparation:

-

Culture the target Gram-positive bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic growth phase.

-

Harvest the cells by centrifugation (e.g., 3000 rpm for 10 minutes).

-

Wash the cell pellet with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4).

-

Resuspend the cells in the same buffer to a final optical density at 600 nm (OD₆₀₀) of 0.05.[3]

-

-

Dye Loading and Equilibration:

-

Add KCl to the cell suspension to a final concentration of 100-200 mM and incubate with shaking for approximately 30 minutes at room temperature. This equilibrates the internal and external K⁺ concentrations.

-

Incubate in the dark with shaking for 30-60 minutes to allow for dye uptake and fluorescence quenching.

-

-

Fluorescence Measurement:

-

Transfer 2 mL of the cell suspension to a cuvette in a fluorometer.

-

Set the excitation and emission wavelengths to 622 nm and 670 nm, respectively.[3]

-

Record the baseline fluorescence for approximately 100-200 seconds.

-

Add this compound (at its MIC or multiples thereof) and continue recording the fluorescence. A decrease in fluorescence indicates hyperpolarization due to ΔpH dissipation.

-

As a control, add a known proton ionophore like nigericin to observe a similar decrease in fluorescence.

-

Subsequently, add the K⁺ ionophore valinomycin (e.g., 1 µM) to dissipate the Δψ, which should result in a rapid increase in fluorescence (de-quenching).[11]

-

Measurement of Transmembrane pH Gradient (ΔpH) using cFDA-SE

Carboxyfluorescein diacetate succinimidyl ester (cFDA-SE) is a cell-permeable dye that is non-fluorescent until intracellular esterases cleave the acetate groups, releasing the pH-sensitive fluorophore carboxyfluorescein (cF). The fluorescence emission of cF is pH-dependent and can be used to measure the intracellular pH (pHᵢ). By comparing pHᵢ to the known extracellular pH (pHₑ), the ΔpH can be calculated (ΔpH = pHᵢ - pHₑ).

Protocol:

-

Cell Preparation and Staining:

-

Grow and harvest bacterial cells as described in section 5.1.

-

Resuspend the cells in a suitable buffer (e.g., 50 mM HEPES, pH 7.0).

-

Add cFDA-SE to a final concentration of 1-2 µM.

-

Incubate at 37°C for 10-15 minutes in the dark.

-

Add glucose (e.g., 10 mM final concentration) to energize the cells and allow them to extrude excess dye.

-

Wash the cells twice with buffer to remove external dye and resuspend in the final experimental buffer (e.g., 50 mM citrate buffer, pH 5.0, with 10 mM glucose).

-

-

Fluorescence Measurement and Calibration:

-

Place the stained cell suspension in a fluorometer. Set the excitation wavelengths to 490 nm (pH-sensitive) and 440 nm (pH-insensitive isosbestic point) and the emission wavelength to 520 nm.

-

Record the ratio of fluorescence intensities (F₄₉₀/F₄₄₀).

-

To calibrate the intracellular pH, create a standard curve by resuspending stained cells in buffers of known pH (e.g., pH 5.0 to 8.0) containing valinomycin (1 µM) and nigericin (1 µM) to equilibrate the internal and external pH.

-

Plot the F₄₉₀/F₄₄₀ ratio against the known pH values to generate a calibration curve.

-

-

Assessing this compound's Effect:

-

Record the baseline fluorescence ratio of energized, stained cells.

-

Add this compound and monitor the change in the fluorescence ratio over time. A decrease in the ratio indicates a drop in intracellular pH, signifying a collapse of the ΔpH.

-

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on the bacterial membrane potential.

Caption: Workflow for measuring this compound-induced membrane potential changes.

Conclusion

This compound's efficacy as an antimicrobial agent against Gram-positive bacteria is unequivocally linked to its role as a proton ionophore. By acting as a highly efficient proton shuttle, it dissipates the transmembrane proton gradient, a cornerstone of bacterial bioenergetics. This leads to a cascade of inhibitory effects, culminating in the cessation of growth and cell death. The detailed understanding of its mechanism of action, supported by quantitative activity data and robust experimental protocols, provides a solid foundation for its potential applications in food preservation and as a lead compound in the development of novel antibacterial therapies. For drug development professionals, the structure-activity relationship data offers valuable insights for designing synthetic analogs with improved potency and selectivity.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 4. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Modulation of the Biological Activity of this compound: a Membrane-Active Antibiotic from Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 9. (S)-Reutericyclin: Susceptibility Testing and In Vivo Effect on Murine Fecal Microbiome and Volatile Organic Compounds [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Studies on the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Reutericyclin Tetramic Acid: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reutericyclin is a naturally occurring tetramic acid derivative produced by certain strains of the lactic acid bacterium Lactobacillus reuteri.[1][2] First isolated from sourdough cultures, this small molecule has garnered significant interest within the scientific community due to its potent and selective antimicrobial activity against a broad spectrum of Gram-positive bacteria.[1][3] Unlike many traditional antibiotics, this compound exhibits a novel mechanism of action, functioning as a proton ionophore that disrupts the transmembrane proton gradient, a mode of action that makes it an intriguing candidate for further investigation in the ongoing search for new antimicrobial agents.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound, serving as a valuable resource for researchers in microbiology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a hydrophobic, negatively charged molecule with the molecular formula C₂₀H₃₁NO₄ and a molecular weight of 349.23 g/mol .[5][6][7] Its chemical structure was elucidated through spectroscopic investigations and confirmed by chemical synthesis.[8] The IUPAC name for this compound is (2R)-4-Acetyl-1-[(E)-dec-2-enoyl]-3-hydroxy-2-(2-methylpropyl)-2H-pyrrol-5-one. The structure features a tetramic acid core, which is a key structural unit in many biologically active natural products.

Physicochemical Data

A summary of the known physicochemical properties of this compound is presented in Table 1. While a precise experimental pKa and melting point have not been reported in the literature, its behavior as a weak acid has been established.

| Property | Value/Description | Reference |

| Molecular Formula | C₂₀H₃₁NO₄ | [9] |

| Molecular Weight | 349.23 g/mol | [5][6][7] |

| Appearance | White solid | |

| Charge | Negatively charged at physiological pH | [6] |

| Solubility | Hydrophobic; Soluble in isopropanol-water mixtures | [10] |

| pKa | Estimated to be between 2 and 3 | [4] |

| Melting Point | Not reported |

Biological Activity and Mechanism of Action

This compound exhibits a narrow but potent spectrum of antimicrobial activity, primarily targeting Gram-positive bacteria.[1][3] Gram-negative bacteria, yeasts, and fungi are generally resistant due to the protective outer membrane of Gram-negative bacteria that prevents the hydrophobic this compound from reaching its target.[1][4]

Antimicrobial Spectrum

The antimicrobial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. A selection of reported MIC values is provided in Table 2.

| Target Organism | Strain | MIC (mg/L) | Reference |

| Lactobacillus sanfranciscensis | ATCC 27651 | 0.1 ± 0.02 | [5] |

| Bacillus subtilis | 0.05 - 1 | [1] | |

| Bacillus cereus | 0.05 - 1 | [1] | |

| Enterococcus faecalis | 0.05 - 1 | [1] | |

| Staphylococcus aureus | 0.05 - 1 | [1] | |

| Listeria innocua | 0.05 - 1 | [1] | |

| Clostridium difficile | 0.09 - 0.5 | [11] |

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the bacterial cell membrane's proton motive force.[1][4] It acts as a proton ionophore, selectively dissipating the transmembrane proton potential (ΔpH).[1][4] This disruption of the proton gradient ultimately leads to the inhibition of essential cellular processes and cell death. Unlike pore-forming antibiotics, this compound does not create physical pores in the cell membrane.[1]

Caption: Mechanism of action of this compound as a proton ionophore.

Biosynthesis

This compound is synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[9][12] The genetic determinants for its biosynthesis are located on a genomic island of 14 open reading frames (ORFs).

The proposed biosynthetic pathway is as follows:

-

Activation of D-leucine: The NRPS enzyme, RtcN, which contains a condensation domain, an adenylation domain specific for D-leucine, and a thiolation domain, activates D-leucine.

-

Polyketide chain extension: The PKS enzyme, RtcK, composed of a ketosynthase domain, an acyl-carrier protein domain, and a thioesterase domain, is responsible for the polyketide chain elongation.

-

Formation of the tetramic acid core: The activated D-leucine and the polyketide chain are condensed and cyclized to form the tetramic acid core.

-

Acetylation: The products of the rtcA, rtcB, and rtcC genes, which are homologous to diacetylphloroglucinol-biosynthetic proteins, are believed to acetylate the tetramic acid moiety to yield the final this compound molecule.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound from Lactobacillus reuteri

This protocol is based on the method described by Gänzle et al. (2000).[1][3]

1. Culture Conditions:

-

Culture Lactobacillus reuteri LTH2584 in a suitable medium such as modified MRS (mMRS) broth.

-

Incubate anaerobically at 37°C for 16-24 hours.

2. Cell Harvesting and Extraction:

-

Harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes).

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Extract this compound from the cells using a solvent mixture such as 70% isopropanol.

-

Remove cell debris by centrifugation.

3. Purification:

-

Concentrate the supernatant containing this compound, for example, by rotary evaporation.

-

Perform a preliminary purification step using solid-phase extraction (SPE) with a C18 cartridge.

-

Further purify the active fractions by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 280 nm) and collect the fractions corresponding to the this compound peak.

-

Confirm the purity and identity of the isolated compound by mass spectrometry and NMR spectroscopy.

Caption: Experimental workflow for the isolation and purification of this compound.

Determination of Mechanism of Action using Fluorescent Dyes

This protocol is adapted from the methodology described by Gänzle and Vogel (2003).[4]

1. Assessment of Membrane Permeabilization (Pore Formation):

-

Use the fluorescent dye Propidium Iodide (PI), which only enters cells with compromised membranes and fluoresces upon binding to DNA.

-

Wash bacterial cells and resuspend them in a suitable buffer (e.g., PBS).

-

Add PI to the cell suspension.

-

Add different concentrations of this compound to the cell suspension.

-

Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

2. Measurement of Transmembrane Proton Potential (ΔpH):

-

Use a pH-sensitive fluorescent probe such as 5(6)-carboxyfluorescein diacetate succinimidyl ester (cFDASE).

-

Load the bacterial cells with cFDASE.

-

Wash the cells to remove excess dye.

-

Resuspend the cells in a suitable buffer.

-

Add this compound and monitor the change in fluorescence, which corresponds to changes in the intracellular pH, allowing for the determination of ΔpH dissipation.

Conclusion

This compound tetramic acid represents a promising antimicrobial compound with a distinct chemical structure and a mechanism of action that differs from many conventional antibiotics. Its potent activity against Gram-positive bacteria, including some pathogenic species, makes it a subject of ongoing research for potential applications in food preservation and as a therapeutic agent. This technical guide has summarized the key chemical, physical, and biological properties of this compound, and has provided an overview of essential experimental protocols. Further research is warranted to fully elucidate its therapeutic potential, including detailed investigations into its in vivo efficacy, safety profile, and the potential for resistance development. The lack of comprehensive transcriptomic or proteomic studies on the bacterial response to this compound also presents an opportunity for future research to uncover potential secondary effects and broader cellular responses to the disruption of the proton motive force.

References

- 1. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a specialized metabolite of Limosilactobacillus reuteri, mitigates risperidone-induced weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of this compound produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profgjung.com [profgjung.com]

- 8. researchgate.net [researchgate.net]

- 9. The First Low Molecular Weight Antibiotic from Lactic Acid Bacteria: this compound, a New Tetramic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Antimicrobial Spectrum of Reutericyclin Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reutericyclin, a unique tetramic acid derivative produced by Lactobacillus reuteri, has demonstrated significant antimicrobial activity, particularly against a wide array of Gram-positive bacteria.[1][2][3][4][5][6] Its efficacy extends to foodborne pathogens and spoilage organisms, positioning it as a compound of interest for both food preservation and potential therapeutic applications.[7][8] This document provides a comprehensive overview of the antimicrobial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data from various studies are consolidated for comparative analysis.

Antimicrobial Spectrum and Potency

This compound exhibits a potent inhibitory and often bactericidal effect against a broad range of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) typically falling in the range of 0.05 to 1 mg/L.[1] Notably, its activity is retained against several antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[1] In contrast, Gram-negative bacteria, yeasts, and fungi are generally resistant to this compound, a phenomenon attributed to the protective barrier of the Gram-negative outer membrane.[7][8][9]

Quantitative Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-positive bacteria as reported in the literature.

| Bacterial Species | Strain | MIC (mg/L) | Reference |

| Bacillus subtilis | FAD109 | 0.14 - 0.3 | [1] |

| Bacillus cereus | - | 0.05 - 1 | [1][2][4][5][6] |

| Enterococcus faecalis | - | 0.05 - 1 | [1][4][5][6] |

| Lactobacillus sanfranciscensis | ATCC 27651 | 0.1 ± 0.02 | [1] |

| Listeria innocua | - | - | [1][3][4][5][6] |

| Listeria ivanovii | - | 0.05 - 1 | [1] |

| Staphylococcus aureus | LTH1493 | - | [1] |

| Staphylococcus aureus (clinical isolates) | - | Active | [10] |

| Streptococcus pyogenes (clinical isolates) | - | Active | [10] |

| Clostridium difficile | (various strains) | 0.09 - 0.5 | [11] |

Note: A dash (-) indicates that the study reported activity but did not provide a specific MIC value.

Mechanism of Action: Proton Ionophore Activity

This compound's antimicrobial activity stems from its function as a proton ionophore.[7][8][9][12] This mechanism does not involve the formation of pores in the cell membrane.[9][13] Instead, this compound, an amphiphilic molecule, integrates into the cytoplasmic membrane of susceptible Gram-positive bacteria.[9] As a weak acid, it shuttles protons across the membrane, dissipating the transmembrane proton motive force (PMF), specifically the pH gradient (ΔpH).[9][13] This disruption of the PMF interferes with essential cellular processes that rely on this energy source, such as ATP synthesis and nutrient transport, ultimately leading to bacteriostasis or bactericidal effects.[7][8]

Caption: Mechanism of action of this compound as a proton ionophore.

Experimental Protocols

The determination of this compound's antimicrobial spectrum predominantly relies on susceptibility testing methods to determine the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.[14]

Materials:

-

Purified this compound stock solution (e.g., in isopropanol-water)[6]

-

Appropriate broth medium (e.g., modified MRS for Lactobacilli, Mueller-Hinton for others)[9][14]

-

Sterile 96-well microtiter plates[6]

-

Bacterial cultures in the early logarithmic growth phase[6]

-

Spectrophotometer (for optical density measurements)

Procedure:

-

Preparation of this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the wells of a 96-well microtiter plate.[6] The concentration range should be selected to bracket the expected MIC.

-

-

Inoculum Preparation:

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the test organism (e.g., 30°C for Lactobacillus, 37°C for Staphylococcus) for 16-24 hours.[6]

-

-

MIC Determination:

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrates a potent and selective antimicrobial activity against a wide range of Gram-positive bacteria, including clinically relevant and food spoilage organisms. Its mechanism as a proton ionophore, which disrupts the essential proton motive force of the bacterial cell membrane, makes it an interesting candidate for further research and development. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of this compound's antimicrobial properties. Future investigations could focus on synergistic effects with other antimicrobials and the exploration of its therapeutic potential in various applications.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Characterization of this compound produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cn.aminer.org [cn.aminer.org]

- 6. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: biological activity, mode of action, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: biological activity, mode of action, and potential applications - ProQuest [proquest.com]

- 9. Studies on the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Analogs of this compound as Prospective Candidates for Treatment of Staphylococcal Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Reutericyclin-Producing Strains of Lactobacillus reuteri

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of reutericyclin, a unique tetramic acid antibiotic produced by select strains of Lactobacillus reuteri. It delves into the core aspects of this compound production, including the genetic basis, regulatory mechanisms, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

This compound-Producing Strains and Production Levels

This compound production is a rare trait among Lactobacillus reuteri strains, with only a few isolates, primarily from sourdough environments, known to produce this antimicrobial compound. The most well-characterized producing strains include LTH2584, TMW1.106, TMW1.112, and TMW1.656, all of which were isolated from the same industrial sourdough.[1][2]

Factors Influencing this compound Production

The yield of this compound is significantly influenced by various environmental and nutritional factors. The composition of the growth medium, particularly the source of fatty acids, has a strong effect on both the production of this compound and its distribution between the producer cells and the culture supernatant.[1][3] Additionally, pH and temperature are critical parameters for optimizing production. While specific quantitative production yields in liquid culture are not extensively reported in the literature, a concentration of 5 mg/kg has been measured in sourdough fermented with a this compound-producing L. reuteri strain.

Genetic Basis of this compound Biosynthesis

The genetic blueprint for this compound production is located on a genomic island, suggesting its acquisition through horizontal gene transfer.[1][2] This island encompasses a 14-gene cluster, designated as the rtc locus, which orchestrates the biosynthesis, regulation, and transport of this compound.

At the heart of this biosynthetic pathway are a nonribosomal peptide synthetase (NRPS) encoded by the rtcN gene and a polyketide synthase (PKS) encoded by the rtcK gene.[1][2] The RtcN protein is responsible for incorporating an amino acid precursor, likely D-leucine, while the RtcK protein contributes a polyketide chain.[1] Further modification of the tetramic acid core is carried out by enzymes encoded by rtcA, rtcB, and rtcC, which are homologous to diacetylphloroglucinol-biosynthetic proteins.[1][2]

Regulatory and Resistance Mechanisms

The rtcRS Two-Component Regulatory System

The expression of the this compound biosynthetic gene cluster is thought to be controlled by a two-component regulatory system encoded by the rtcR and rtcS genes.[2][4] RtcS is the putative sensor histidine kinase that detects specific environmental signals, while RtcR is the cognate response regulator that, upon phosphorylation, likely binds to promoter regions within the rtc locus to modulate gene expression. Deletion of rtcRS has been shown to significantly reduce the expression of rtcP, a gene encoding an essential activating enzyme for the NRPS and PKS.[2] The precise environmental signals that activate the RtcS sensor kinase and the specific DNA binding sites for the RtcR response regulator are areas of ongoing research.

This compound Resistance

This compound-producing strains possess a self-resistance mechanism to avoid suicide. This resistance is primarily attributed to an ABC transporter, encoded by genes within the rtc gene cluster, which is believed to actively export this compound out of the cell.[2] Deletion of the genes encoding this transporter in a this compound-negative background renders the strain sensitive to externally added this compound.[2]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound, as well as for assessing its antimicrobial activity.

Cultivation of this compound-Producing Strains

L. reuteri strains for this compound production are typically cultured in a modified MRS (mMRS) medium.

-

Medium Composition (per liter):

-

10 g Tryptone

-

5 g Meat Extract

-

5 g Yeast Extract

-

10 g Maltose

-

5 g Fructose

-

5 g Glucose

-

2.6 g KH₂PO₄

-

4 g Diammonium Citrate

-

5 g Sodium Acetate · 3H₂O

-

-

Culture Conditions: Anaerobic incubation at 37°C for 16-24 hours.[1]

Extraction and Purification of this compound

The following protocol is adapted from the purification of this compound from L. reuteri LTH2584.[1][3]

4.2.1. Extraction from Culture Supernatant

-

Ammonium Sulfate Precipitation: Add 60% (w/w) ammonium sulfate to 1 liter of cell-free culture supernatant.

-

Incubation and Centrifugation: Store the mixture at 0°C for 1 hour and then centrifuge at 3,000 x g for 30 minutes.

-

Resuspension: Recover the pellet and the surface pellicle and dissolve them in 200 ml of deionized water.

-

Further Purification: Proceed with the purification steps as described for the cell extract (Section 4.2.2, step 5 onwards).

4.2.2. Extraction from Cell Pellet

-

Cell Harvesting: Harvest cells from a 2-liter culture by centrifugation at 200 x g for 30 minutes.

-

Cell Washing: Wash the cell pellet once with 50 mM phosphate buffer (pH 2.5).

-

Extraction: Extract this compound from the cells with 500 ml of 50 mM phosphate buffer (pH 6.5) containing 30% (w/w) isopropanol.

-

Phase Separation: Add NaCl to the cell extract to saturation and collect the organic phase.

-

Solvent Evaporation: Evaporate the organic phases to dryness using a rotary evaporator.

-

Resuspension: Resuspend the pellet in 10 ml of isopropanol-water (80:20).

-

Gel Filtration: Apply the resuspended pellet to a gel filtration column for initial purification.

-

Reversed-Phase Chromatography (RP-C8): Further purify the active fractions from gel filtration on a preparative RP-C8 column.

-

Anion-Exchange Chromatography: For supernatant extracts, an additional purification step using a MonoQ anion-exchange column may be required.[3]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Perform final purification by rechromatography on an RP-C18 HPLC column.[1]

Quantification of this compound

4.3.1. Critical Dilution Bioassay

This method quantifies the antimicrobial activity of this compound against a sensitive indicator strain.[1]

-

Indicator Strain: Lactobacillus sanfranciscensis ATCC 27651.

-

Preparation of Serial Dilutions: Prepare twofold serial dilutions of the this compound-containing sample in mMRS4 medium in a microtiter plate.

-

Inoculation: Inoculate the wells with the indicator strain to a final cell count of approximately 10⁷ CFU/ml.

-

Incubation: Incubate the microtiter plate overnight at 30°C.

-

Growth Assessment: Measure the optical density at 595 nm (OD₅₉₅) to determine the growth of the indicator strain.

-

Calculation of Activity: The amount of analyte resulting in 50% growth inhibition is defined as d₅₀. The antimicrobial activity is calculated as 1/d₅₀ and expressed as arbitrary units (AU) per milliliter.[1]

4.3.2. High-Performance Liquid Chromatography (HPLC) Quantification

-

Chromatographic System: An HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 by 6 mm, 5 µm).[1]

-

Mobile Phase: Acetonitrile-H₂O-Trifluoroacetic acid (TFA) (85:15:0.1).[1]

-

Flow Rate: 1 ml/min.[1]

-

Detection: UV detection at a wavelength determined by the UV spectrum of purified this compound.

-

Quantification: Generate a standard curve using purified this compound of known concentrations. Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.

Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of this compound Stock: Prepare a stock solution of purified this compound in isopropanol-water (80:20) at a concentration of 3 mg/ml.[1]

-

Preparation of Test Plates: In a microtiter plate, prepare serial dilutions of the this compound stock solution in the appropriate growth medium for the target bacterial strain.

-

Inoculation: Inoculate the wells with the target bacterium at a standardized cell density (e.g., 10⁵-10⁶ CFU/ml).

-

Incubation: Incubate the plate under optimal growth conditions for the target bacterium.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.[1]

Quantitative Data

Minimum Inhibitory Concentrations (MICs) of this compound

The following table summarizes the MIC values of purified this compound against a range of Gram-positive bacteria.

| Bacterial Species | Strain | MIC (mg/L) | Reference |

| Lactobacillus sanfranciscensis | ATCC 27651 | 0.1 ± 0.02 | [1] |

| Bacillus subtilis | 0.05 - 1 | [1] | |

| Bacillus cereus | 0.05 - 1 | [1] | |

| Enterococcus faecalis | 0.05 - 1 | [1] | |

| Staphylococcus aureus | 0.05 - 1 | [1] | |

| Listeria innocua | 0.05 - 1 | [1] | |

| Clostridium difficile | 0.09 - 0.5 | [5] |

Visualizations

Signaling and Biosynthetic Pathways

Caption: Regulation and biosynthesis of this compound in L. reuteri.

Experimental Workflows

Caption: Workflow for this compound purification and analysis.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

- 1. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Determinants of this compound Biosynthesis in Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanisms of two-component signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Role of Reutericyclin: A Key Antimicrobial in Sourdough Ecosystems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Reutericyclin, a unique tetramic acid derivative produced by certain strains of Lactobacillus reuteri, plays a pivotal role in the microbial ecology of sourdough fermentations. This antimicrobial compound exhibits a potent and selective activity against a range of Gram-positive bacteria, including common sourdough inhabitants and spoilage organisms. Its production confers a significant competitive advantage to the producing L. reuteri strains, contributing to their stable persistence in the complex and dynamic sourdough environment. This technical guide provides a comprehensive overview of the natural function of this compound, detailing its biosynthesis, mechanism of action, and ecological significance. It further presents detailed experimental protocols for the study of this compound and its effects, along with quantitative data on its antimicrobial activity and production. This document is intended to serve as a valuable resource for researchers in microbiology, food science, and drug development, offering insights into a naturally occurring antimicrobial with potential applications in food preservation and beyond.

Introduction

Sourdough fermentation is a traditional method of leavening bread that relies on a stable symbiotic culture of lactic acid bacteria (LAB) and yeasts. The microbial composition of sourdough is a complex ecosystem where various species compete for nutrients and space. In this competitive environment, the production of antimicrobial compounds is a key strategy for survival and dominance. Lactobacillus reuteri, a heterofermentative LAB, is a common inhabitant of sourdough and is known for its ability to produce a variety of antimicrobial compounds, including the low-molecular-weight antibiotic, this compound.[1]

This compound is a negatively charged, highly hydrophobic molecule with a molecular mass of 349 Da.[2][3] Its production is not a common trait among lactobacilli, making the strains that do produce it of particular interest for their ecological success.[2] Studies have shown that this compound-producing L. reuteri can persist in industrial sourdough fermentations for over a decade, highlighting the potent selective pressure exerted by this compound.[4] This guide will delve into the multifaceted role of this compound in shaping the microbial landscape of sourdough.

Biosynthesis and Regulation of this compound

The production of this compound is genetically encoded by a dedicated gene cluster, designated rtc. This cluster is located on a genomic island, suggesting its acquisition by L. reuteri through horizontal gene transfer.[5] The core biosynthetic genes include those for a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).

The this compound Biosynthesis Gene Cluster (rtc)

The rtc gene cluster comprises a set of genes responsible for the synthesis, transport, and regulation of this compound. Key genes and their putative functions are:

-

rtcN : Encodes a nonribosomal peptide synthetase (NRPS) responsible for the incorporation of d-leucine into the this compound backbone.[5]

-

rtcK : Encodes a polyketide synthase (PKS) that contributes to the formation of the tetramic acid ring structure.[5]

-

rtcA, rtcB, rtcC : These genes encode proteins homologous to PhlA, PhlB, and PhlC, which are involved in the acylation of the tetramic acid moiety.[5]

-

rtcT : Encodes a transport protein likely involved in the secretion of this compound and conferring resistance to the producer strain.[5]

-

rtcR, rtcS : These genes encode putative regulatory proteins that may control the expression of the biosynthetic genes.[5]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a hybrid NRPS/PKS pathway. The RtcN protein likely activates and incorporates d-leucine, while RtcK synthesizes the polyketide chain. These intermediates are then condensed and cyclized to form the core tetramic acid structure. Subsequent modification by the products of rtcA, rtcB, and rtcC leads to the final acylated this compound molecule.

Regulation of this compound Production

The regulation of this compound biosynthesis is not yet fully understood, but evidence suggests the involvement of the rtcR and rtcS genes. Deletion of these genes has been shown to impact the expression of other genes within the rtc cluster.[5] Furthermore, there is evidence for a positive feedback mechanism, where the presence of this compound appears to upregulate the expression of the biosynthetic genes.[5]

Figure 1: Proposed regulatory and biosynthetic pathway of this compound.

Mechanism of Antimicrobial Action

This compound's antimicrobial activity stems from its function as a proton-ionophore.[4][6] It is a highly hydrophobic molecule that readily partitions into the cytoplasmic membranes of susceptible bacteria.[3][4]

Once embedded in the membrane, this compound acts as a proton shuttle, dissipating the transmembrane proton motive force (PMF). The PMF is essential for vital cellular processes such as ATP synthesis, nutrient transport, and maintenance of intracellular pH. By disrupting the proton gradient, this compound effectively short-circuits the cell's energy production and transport systems, leading to growth inhibition (bacteriostatic) or cell death (bactericidal).[4][6] This mode of action is particularly effective against Gram-positive bacteria, whose cell envelope lacks the protective outer membrane found in Gram-negative bacteria.[4][7]

Figure 2: Mechanism of action of this compound as a proton-ionophore.

Ecological Function in Sourdough

The production of this compound provides a distinct ecological advantage to L. reuteri in the competitive sourdough environment. Its primary functions are:

-

Inhibition of Competitors: this compound exhibits a broad inhibitory spectrum against other Gram-positive bacteria, including various Lactobacillus species that are common in sourdough, such as Lactobacillus sanfranciscensis.[2][3][8] This allows the this compound-producing strain to outcompete its rivals for essential nutrients and space.

-

Control of Spoilage Organisms: The antimicrobial activity of this compound extends to spoilage bacteria like Bacillus subtilis and Bacillus cereus, which can cause "ropiness" in bread.[2][3][7] Its presence can therefore contribute to the overall quality and shelf-life of the final baked product.

-

Stable Persistence: The ability to inhibit competitors is a key factor in the long-term persistence of this compound-producing L. reuteri strains in continuously propagated sourdoughs.[4] This stability is crucial for maintaining a consistent fermentation process and product quality.

It is noteworthy that Gram-negative bacteria and yeasts, which are also members of the sourdough microbiota, are generally resistant to this compound.[3][7] This selective activity allows L. reuteri to target its direct competitors without disrupting the entire microbial community, particularly the essential yeast population responsible for leavening.

Quantitative Data

The efficacy of this compound is demonstrated by its low minimum inhibitory concentrations (MICs) against a range of bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Microorganisms

| Microorganism | Strain | MIC (mg/L) | Reference |

| Lactobacillus sanfranciscensis | ATCC 27651 | 0.1 - 0.2 | [3] |

| Lactobacillus sp. | Sourdough Isolate | 0.3 - 0.7 | [3] |

| Bacillus subtilis | DSM 347 | 0.14 | [3] |

| Bacillus cereus | DSM 318 | 0.07 | [3] |

| Enterococcus faecalis | DSM 20478 | 0.05 | [3] |

| Staphylococcus aureus | LTH 1493 | 0.3 | [3] |

| Listeria innocua | DSM 20649 | 0.14 | [3] |

| Escherichia coli (LPS mutant) | F515 | 3.0 | [3] |

| Saccharomyces cerevisiae | > 10 | [7] |

Table 2: this compound Production in Sourdough

| Sourdough Condition | This compound Concentration | Reference |

| Wheat dough fermented with L. reuteri | 5 mg/kg |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol for this compound Purification from L. reuteri Culture

Objective: To purify this compound from L. reuteri culture supernatant for subsequent characterization and bioassays.

Materials:

-

L. reuteri culture grown in mMRS broth

-

Ammonium sulfate

-

Deionized water

-

Isopropanol

-

Tris-HCl buffer (25 mM, pH 8.0)

-

NaCl

-

Centrifuge and appropriate tubes

-

Gel filtration column (e.g., Superdex 30)

-

Reversed-phase C8 chromatography column

-

Anion-exchange column (e.g., MonoQ)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Culture Preparation: Grow the this compound-producing L. reuteri strain in mMRS broth at 37°C for 16-24 hours.

-

Cell Removal: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the supernatant.

-

Ammonium Sulfate Precipitation: To 1 liter of culture supernatant, add ammonium sulfate to 60% saturation. Stir gently at 4°C for 1 hour.

-

Collection of Precipitate: Centrifuge at 3,000 x g for 30 minutes. Collect the pellet and the surface pellicle.

-

Resuspension: Dissolve the collected material in 200 ml of deionized water.

-

Solvent Extraction: Add an equal volume of isopropanol to the resuspended material. Mix thoroughly and centrifuge to separate the phases. Collect the isopropanol phase.

-

Gel Filtration Chromatography: Apply the isopropanol extract to a gel filtration column equilibrated with an appropriate buffer (e.g., 20% isopropanol in water) to separate molecules based on size. Collect fractions and test for antimicrobial activity.

-

Reversed-Phase Chromatography (RPC): Pool the active fractions and apply them to a C8 RPC column. Elute with a gradient of acetonitrile in water. Collect fractions and identify active fractions.

-

Anion-Exchange Chromatography: Further purify the active fractions on an anion-exchange column using a salt gradient (e.g., NaCl in Tris-HCl buffer with 25% isopropanol).

-

Final Purification by HPLC: Desalt the active fractions and perform a final purification step using a C18 reversed-phase HPLC column. Elute with an isocratic mobile phase of acetonitrile:water:TFA (e.g., 85:15:0.1).

-

Verification: Confirm the purity and identity of this compound using mass spectrometry.

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

-

Purified this compound stock solution (e.g., in 80% isopropanol)

-

Sterile 96-well microtiter plates

-

Appropriate liquid growth medium for the target microorganism (e.g., mMRS for lactobacilli)

-

Overnight culture of the target microorganism

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the growth medium directly in the wells of the 96-well plate. Ensure the final solvent concentration is not inhibitory to the test organism. Include a growth control well (no this compound) and a sterility control well (no bacteria).

-

Inoculum Preparation: Dilute the overnight culture of the target microorganism in the growth medium to achieve a final concentration of approximately 10^5 CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well (except the sterility control).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 30°C for 24-48 hours for sourdough lactobacilli).

-

Reading the Results: Determine the MIC as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol for Quantification of this compound in Sourdough by HPLC

Objective: To quantify the concentration of this compound in a sourdough sample.

Materials:

-

Sourdough sample

-

Isopropanol

-

Saturated NaCl solution

-

Centrifuge and tubes

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 column and UV detector

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

This compound standard of known concentration

Procedure:

-

Extraction:

-

Homogenize a known weight of sourdough (e.g., 10 g) with 30% isopropanol (e.g., 30 mL).

-

Shake vigorously for 1 hour at room temperature.

-

Centrifuge at 10,000 x g for 20 minutes.

-

Collect the supernatant.

-

Add NaCl to the supernatant to saturation and mix.

-

Centrifuge to separate the phases and collect the upper organic (isopropanol) phase.

-

-

Sample Preparation:

-

Evaporate the isopropanol under a stream of nitrogen or in a rotary evaporator.

-

Re-dissolve the residue in a known volume of the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile:water:TFA (e.g., 85:15:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of the this compound standard.

-

Integrate the peak area corresponding to this compound in the sourdough sample chromatogram.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Experimental Workflow for Studying Microbial Competition in Sourdough

Objective: To assess the competitive advantage of a this compound-producing L. reuteri strain against a sensitive competitor in a sourdough environment.

Figure 3: Experimental workflow for studying microbial competition.

Conclusion and Future Perspectives

This compound is a key determinant of the ecological fitness of Lactobacillus reuteri in sourdough ecosystems. Its potent and selective antimicrobial activity allows it to effectively suppress competitors, contributing to the stable persistence of the producer organism. The elucidation of its biosynthetic pathway and mechanism of action has provided valuable insights into microbial interactions in complex food matrices.

For drug development professionals, this compound represents an interesting lead compound. Its unique structure, stability, and specific mode of action against Gram-positive bacteria, including some pathogens, make it a candidate for further investigation. Future research should focus on a more detailed understanding of the regulation of this compound biosynthesis, the potential for synergistic interactions with other antimicrobials, and the exploration of its efficacy in various food and clinical applications. The detailed protocols and data presented in this guide provide a solid foundation for such future endeavors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Genetic determinants of this compound biosynthesis in Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo [mdpi.com]

- 5. Validation of HPLC method of analysis of tetracycline residues in eggs and broiler meat and its application to a feeding trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Reutericyclin: A Technical Guide to its Molecular and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reutericyclin is a novel antimicrobial compound produced by certain strains of the lactic acid bacterium Lactobacillus reuteri. Structurally classified as a tetramic acid derivative, it has garnered significant interest for its potent activity against a range of Gram-positive bacteria. This technical guide provides an in-depth overview of the molecular formula, chemical characteristics, experimental protocols, and key biological pathways associated with this compound. All quantitative data is presented in structured tables for ease of reference, and logical relationships are visualized through diagrams.

Molecular and Chemical Properties

This compound is a hydrophobic and negatively charged molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₁NO₄ | [1] |

| Molecular Weight | 349.47 g/mol | [2] |

| IUPAC Name | (2R)-4-Acetyl-1-[(E)-dec-2-enoyl]-3-hydroxy-2-(2-methylpropyl)-2H-pyrrol-5-one | N/A |

| CAS Number | 303957-69-9 | N/A |

| Appearance | Not specified in literature | N/A |

| pKa | 2-3 | N/A |

| Solubility | Soluble in DMSO. Limited solubility in aqueous solutions. | [3][4] |

| Stability | Stable at acidic pH (activity increases at lower pH). Heat- and pressure-stable. | [4][5] |

| Stereochemistry | Exists as (R)- and (S)-isoforms at the C5 position. | [5] |

Experimental Protocols

Purification of this compound from Lactobacillus reuteri

The following protocol is a summary of established methods for the isolation and purification of this compound from L. reuteri cultures.[6][7]

1. Culture and Harvest:

-

Culture Lactobacillus reuteri in a suitable broth medium (e.g., mMRS) supplemented with a fatty acid source like Tween 80 or oleic acid to enhance production.

-

Incubate under optimal conditions (e.g., 37°C for 16-24 hours).

-

Harvest bacterial cells by centrifugation.

2. Extraction:

-

Wash the cell pellet with a suitable buffer.

-

Extract this compound from the cells using a solvent mixture, such as isopropanol in an aqueous buffer.

-

Separate the organic and aqueous phases. This compound will be in the organic phase.

-

For extraction from the supernatant, a salt precipitation (e.g., with ammonium sulfate) can be used to concentrate the compound before solvent extraction.[6]

3. Purification:

-

Gel Filtration Chromatography: Further purify the crude extract using a gel filtration column to separate molecules based on size.

-

Reversed-Phase Chromatography (RPC): Employ preparative RP-C8 or RP-C18 columns for high-resolution purification based on hydrophobicity.

-

Anion-Exchange Chromatography: This step can be used to further purify the negatively charged this compound.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step using reversed-phase HPLC is recommended to achieve high purity.

4. Characterization:

-

Mass Spectrometry: Determine the molecular mass of the purified compound using electrospray ionization mass spectrometry (ESI-MS).[2]

A generalized workflow for the purification process is illustrated below.

Biosynthesis of this compound

This compound is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1] The key enzymes involved are encoded by the rtc gene cluster.

The proposed biosynthetic pathway is as follows:

-

RtcN (NRPS): Activates a molecule of leucine.

-

RtcK (PKS): A type I PKS that catalyzes the condensation of a decanoic acid precursor with the activated leucine.

-

Cyclization: The resulting intermediate undergoes cyclization to form the tetramic acid core.

-

Acylation: The RtcABC enzyme complex is believed to catalyze the final acylation step, leading to the formation of this compound.

The logical flow of the biosynthesis is depicted in the following diagram.

Mechanism of Action

This compound exhibits its antimicrobial activity by acting as a proton ionophore. This mechanism disrupts the proton motive force across the cytoplasmic membrane of susceptible Gram-positive bacteria, leading to cell death.

The key steps in its mechanism of action are:

-

Insertion into Membrane: The hydrophobic nature of this compound facilitates its insertion into the bacterial cytoplasmic membrane.

-

Proton Shuttling: In the acidic environment outside the bacterial cell, the negatively charged this compound molecule can become protonated.

-

Proton Release: This protonated form diffuses across the membrane and releases the proton into the more alkaline cytoplasm.

-

Dissipation of Proton Gradient: This shuttling of protons dissipates the transmembrane pH gradient (ΔpH), a critical component of the proton motive force.

-

Cellular Energetics Collapse: The collapse of the proton motive force disrupts essential cellular processes that rely on it, such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.

The signaling pathway for the mechanism of action is illustrated below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. escholarship.org [escholarship.org]

- 6. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of this compound produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies and Characterization of Reutericyclin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on reutericyclin, a novel tetramic acid derivative with potent antimicrobial properties. Discovered in sourdough isolates of Lactobacillus reuteri, this compound has garnered interest for its potential applications in food preservation and as a therapeutic agent. This document delves into its initial characterization, mechanism of action, biosynthesis, and antimicrobial spectrum, presenting key data and experimental methodologies from seminal studies.

Discovery and Initial Characterization

This compound was first identified as a low-molecular-weight antibiotic produced by Lactobacillus reuteri LTH2584, a strain isolated from an industrial sourdough.[1][2] This discovery was significant as the antimicrobial activity could not be attributed to previously known inhibitors from lactic acid bacteria, such as bacteriocins or reuterin.[3] Early characterization revealed this compound to be a negatively charged, highly hydrophobic molecule with a molecular mass of 349 Da.[3][4] Structural elucidation identified it as a novel tetramic acid derivative, chemically distinct from other antimicrobial compounds produced by lactic acid bacteria.[2][4] The molecular formula of this compound is C₂₀H₃₁NO₄.[5] It is an amphiphilic molecule, possessing a hydrophilic, negatively charged head group and two hydrophobic side chains.[2] this compound is also a weak acid with a pKa between 2 and 3, and its antimicrobial activity is enhanced at lower pH levels.[2][6]

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | References |

| Molecular Mass | 349 Da | [2][3][4] |

| Molecular Formula | C₂₀H₃₁NO₄ | [5] |

| Chemical Class | Tetramic Acid Derivative | [3][4] |

| Charge | Negatively charged | [3][4] |

| Solubility | Highly hydrophobic | [3][4] |

| Acidity (pKa) | 2-3 | [6] |

| Optimal pH for Activity | Lower pH enhances activity | [2][6] |

| Stability | Heat- and pressure-stable | [1] |

Antimicrobial Spectrum and Activity

Early studies established that this compound exhibits a broad spectrum of inhibitory activity against Gram-positive bacteria.[6] This includes various species of Lactobacillus, as well as food spoilage organisms and pathogens like Bacillus subtilis, Bacillus cereus, Enterococcus faecalis, Staphylococcus aureus, and Listeria innocua.[3] Conversely, Gram-negative bacteria, yeasts, and fungi are generally resistant to this compound.[6][7] This resistance in Gram-negative bacteria is attributed to the permeability barrier of their outer membrane.[6][7] The mode of action is primarily bactericidal against susceptible strains such as Lactobacillus sanfranciscensis, Staphylococcus aureus, and Bacillus subtilis.[4] In a dose-dependent manner, it can also trigger the lysis of L. sanfranciscensis cells.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-Positive Bacteria

| Bacterial Strain | MIC (mg/L) | References |

| Lactobacillus sanfranciscensis | 0.1 - 1 | [6] |

| Lactobacillus plantarum | 0.1 - 1 | [6] |

| Bacillus subtilis | 0.05 - 1 | [8] |

| Bacillus cereus | 0.05 - 1 | [8] |

| Enterococcus faecalis | 0.05 - 1 | [8] |

| Staphylococcus aureus | 0.05 - 1 | [8] |

| Listeria innocua | 0.05 - 1 | [8] |

| Clostridium difficile (stationary phase) | 0.09 - 0.5 | [1] |

Mechanism of Action